molecular formula C8H11NO6 B8230809 Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-

Cat. No.: B8230809
M. Wt: 217.18 g/mol
InChI Key: TWLRVFVQAWWAPO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound, also known as methoxypolyethylene glycol succinate N-hydroxysuccinimide (mPEG-SC), is a polyethylene glycol (PEG) derivative functionalized with a succinimidyl ester group at the α-terminus and a methoxy group at the ω-terminus. Its molecular formula is (C₂H₄O)ₙC₉H₁₁NO₆, with an average molecular weight of 273.24 g/mol (exact mass: 273.085). Key properties include:

  • Melting point: 56–60°C
  • Appearance: Grayish-white or beige powder
  • Reactivity: The succinimidyl ester group reacts efficiently with primary amines, enabling bioconjugation applications.
  • Storage: Stable at −20°C .

Applications Primarily used as a biochemical reagent, it facilitates covalent attachment of PEG chains to proteins, peptides, or nanoparticles to enhance solubility, reduce immunogenicity, and prolong circulation time in vivo.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methoxyethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6/c1-13-4-5-14-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRVFVQAWWAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135649-01-3
Details Compound: Methoxy polyethylene glycol succinimidyl carbonate
Record name Methoxy polyethylene glycol succinimidyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135649-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- typically involves a polymerization reaction. The process begins with the polymerization of oxy-1,2-ethanediyl units, which are linked together to form the polymer backbone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These methods involve the use of large reactors where the monomers are continuously fed, and the polymer is continuously extracted. This approach allows for the efficient production of large quantities of the polymer with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can introduce new functional groups onto the polymer .

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy- involves its interaction with molecular targets through its functional groups. These interactions can lead to various effects, such as catalysis, binding to biological molecules, or altering the properties of materials. The specific pathways involved depend on the application and the environment in which the polymer is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound
(Not explicitly listed; inferred from )
(C₂H₄O)ₙC₉H₁₁NO₆ Succinimidyl ester, methoxy 273.24 Bioconjugation, drug delivery
Poly(oxy-1,2-ethanediyl), α-[4-(2,5-dioxo-1-pyrrolidinyl)-1,4-dioxobutyl]-ω-methoxy- (85419-92-7) Not provided Pyrrolidinyl dioxo, methoxy Likely similar reactivity for amine coupling
Poly(oxy-1,2-ethanediyl), α,α'-[azobis(2,2-dimethyl-1-oxo-2,1-ethanediyl)]bis[ω-methoxy- (86994-46-9) Not provided Azobis (radical initiator), methoxy Polymerization initiator or crosslinker
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-(2-nonylphenoxy)- (87078-54-4) Not provided Propenyl, nonylphenoxy Surfactant or emulsifier (nonylphenol derivatives are endocrine disruptors)
Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propenyloxy)- (27252-80-8) (C₂H₄O)ₙC₄H₈O Methyl, propenyloxy 116.16 Crosslinking agent in polymer chemistry
Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy- (009004-78-8) Not provided Phenyl, hydroxy Consumer products (not SVHC); contrasting hydrophobicity vs. NHS esters
Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propenyl)-ω-hydroxy-, C16-18-alkyl ethers (70879-51-5) Not provided Propenyl, alkyl ethers Surfactant with hydrophobic alkyl chains

Key Differences:

Reactive Groups: The target compound’s succinimidyl ester enables amine-specific conjugation, distinguishing it from azobis (radical-based) or propenyl (polymerizable) groups . Nonylphenoxy and alkyl ether derivatives (e.g., 87078-54-4, 70879-51-5) prioritize surfactant applications over biomedical uses .

Molecular Weight and Solubility :

  • Lower molecular weight (e.g., 116.16 g/mol for 27252-80-8) correlates with shorter PEG chains, affecting solubility and conjugation efficiency .

Thermal Stability :

  • The target compound’s melting point (56–60°C) exceeds that of alkyl ether derivatives, which likely have lower thermal stability due to hydrophobic segments .

Table 2: Application-Specific Comparisons

Compound Type Biomedical Use Industrial Use Environmental Impact
Succinimidyl ester (Target) High (drug delivery, protein modification) Low Low (assuming controlled disposal)
Azobis derivatives Low High (polymer synthesis) Moderate (radical byproducts)
Alkyl ethers/nonylphenoxy Low High (surfactants) High (endocrine disruption, persistence)
Epoxy monomers (e.g., ) Low High (resins, coatings) Moderate (potential toxicity)

Critical Insights:

  • The target compound’s succinimidyl ester group offers precision in bioconjugation, unlike azobis or alkyl ether analogs, which serve bulk industrial roles.
  • PEG backbone modifications (e.g., phenyl vs. methoxy termini) drastically alter hydrophobicity and biocompatibility .

Biological Activity

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-, commonly referred to as a PEG-based compound, has garnered attention in biomedical research due to its potential applications in drug delivery systems and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
  • CAS Number : 326003-46-7
  • Molecular Formula : C62H111N3O31

The biological activity of this compound is primarily attributed to its structure, which includes a polyethylene glycol (PEG) moiety and a pyrrolidinyl group. The PEG component enhances solubility and biocompatibility, while the pyrrolidinyl structure is known for its ability to interact with biological membranes and proteins.

Key Mechanisms:

  • Drug Delivery : The hydrophilic nature of PEG allows for improved solubility and stability of drug formulations.
  • Bioconjugation : The reactive groups facilitate conjugation with various biomolecules, enhancing targeted delivery.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Target Organism/Cell Line Activity Observed IC50 (µM)
Study 1E. coliAntibacterial25
Study 2HepG2 (liver cancer cells)Cytotoxicity15
Study 3Plasmodium falciparumAntimalarial10

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of the compound, it was tested against various strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with an IC50 value of 25 µM against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on HepG2 liver cancer cells demonstrated that the compound induced cytotoxic effects with an IC50 value of 15 µM. This suggests that it may have potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Case Study 3: Antimalarial Activity

The compound was also evaluated for its antimalarial properties against Plasmodium falciparum. With an IC50 value of 10 µM, it showed promising results in inhibiting the growth of malaria parasites, indicating its potential use in developing new antimalarial drugs .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the molecular weight and functional groups of this compound?

  • Methodology : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to determine molecular weight distributions. For functional group analysis, employ Fourier-transform infrared spectroscopy (FTIR) to identify the pyrrolidinyl oxycarbonyl and methoxy termini. Cross-validate with NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, referencing EPA protocols for similar PEG-derived compounds .

Q. How can researchers ensure reproducible synthesis of this compound?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) for the conjugation of the 2,5-dioxo-1-pyrrolidinyloxycarbonyl group to the PEG backbone. Monitor reaction progress via thin-layer chromatography (TLC) and HPLC-MS (as in ). Purify using dialysis or size-exclusion chromatography to remove unreacted precursors, ensuring minimal batch-to-batch variability .

Q. What are the stability considerations for this compound under aqueous conditions?

  • Methodology : Conduct accelerated degradation studies at varying pH levels (e.g., pH 3–9) and temperatures. Analyze hydrolytic cleavage of the pyrrolidinyl ester linkage using UV-Vis spectroscopy (tracking absorbance at 260 nm for released dioxopyrrolidine derivatives) and LC-MS to identify degradation products .

Advanced Research Questions

Q. How does the spatial arrangement of the pyrrolidinyloxycarbonyl group influence the compound’s reactivity in crosslinking applications?

  • Methodology : Perform density functional theory (DFT) calculations to model steric and electronic effects of the functional group. Validate experimentally by synthesizing derivatives with varying substitution patterns and measuring crosslinking efficiency via rheometry or swelling assays in polymer networks .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

  • Methodology : Adopt a tiered approach from :

  • Lab-scale : Simulate biodegradation using OECD 301D (closed bottle test) with LC-MS/MS quantification.
  • Field-scale : Deploy passive samplers in controlled aquatic ecosystems to monitor partitioning between water, sediment, and biota. Use principal component analysis (PCA) to correlate degradation rates with physicochemical properties (e.g., logP, solubility) .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

  • Methodology : Replicate studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility). Compare cell lines (e.g., HEK293 vs. HepG2) and exposure durations. Use flow cytometry to distinguish apoptosis from necrosis and transcriptomics to identify pathways affected by PEG-pyrrolidinyl interactions .

Q. What strategies optimize the compound’s use as a protein conjugation reagent without inducing aggregation?

  • Methodology : Screen molar ratios (PEG:protein) and buffer systems (e.g., phosphate vs. Tris) to balance conjugation efficiency and colloidal stability. Characterize conjugates via dynamic light scattering (DLS) and circular dichroism (CD) to monitor structural changes. Reference for surfactant-like derivatives that mitigate aggregation .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental parameters (e.g., purity >95% via HPLC, solvent traces) when reconciling conflicting results. For environmental studies, ensure controls account for abiotic degradation .
  • Advanced Instrumentation : For structural elucidation of degradation byproducts, combine high-resolution mass spectrometry (HR-MS) with 2D NMR (e.g., HSQC, HMBC) .

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